Cas no 97986-06-6 (3-tert-butylphenyl chlorothionoformate)

3-tert-butylphenyl chlorothionoformate structure
97986-06-6 structure
Product Name:3-tert-butylphenyl chlorothionoformate
CAS No:97986-06-6
MF:C11H13ClOS
MW:228.738321065903
CID:61926
PubChem ID:688169
Update Time:2024-03-01

3-tert-butylphenyl chlorothionoformate Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butylphenyl chlorothionoformate
    • 3-(tert-Butyl)phenyl carbonochloridothioate
    • O-(3-tert-Butylphenyl)chlorothioformate
    • Chlorothioformic acid O-[3-(tert-butyl)phenyl] ester
    • O-3-T-BUTYLPHENYLCHLOROTHIOFORMATE
    • O-(3-tert-butylphenyl) chloromethanethioate
    • O-[3-(1,1-DIMETHYLETHYL)PHENYL]CARBONOCHLORIDOTHIOATE
    • m-tert-Butylphenylchlorothioformate
    • 3-tert-Butylphenyl chloromethanethioate
    • m-tert-Butylphenyl chlorothioformate
    • Inchi: 1S/C11H13ClOS/c1-11(2,3)8-5-4-6-9(7-8)13-10(12)14/h4-7H,1-3H3
    • InChI Key: RVFDGINAGFKENO-UHFFFAOYSA-N
    • SMILES: S=C(OC1C=C(C(C)(C)C)C=CC=1)Cl

Computed Properties

  • Exact Mass: 228.0375639g/mol
  • Monoisotopic Mass: 228.0375639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.3Ų

Experimental Properties

  • Density: 1.123 g/mL at 25 °C(lit.)
  • Boiling Point: 309.4°C at 760 mmHg
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.549(lit.)
  • PSA: 41.32000
  • LogP: 3.88660

3-tert-butylphenyl chlorothionoformate Security Information

  • Hazardous Material transportation number:UN 2922 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 23/24/25-34
  • Safety Instruction: 26-27-36/37/39-45
  • Hazardous Material Identification: T
  • HazardClass:8
  • PackingGroup:III

3-tert-butylphenyl chlorothionoformate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Hexane
Reference
Industrial preparation of phenyl chlorothioformates
, Japan, , ,

Production Method 2

Reaction Conditions
Reference
Removal of thiophosgene in preparation of phenyl chlorothioformates
, Japan, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of phenyl chlorothioformates from carbon disulfide
, Japan, , ,

Production Method 4

Reaction Conditions
Reference
Phenyl chlorothioformates
, Federal Republic of Germany, , ,

Production Method 5

Reaction Conditions
Reference
Aryl chlorothioformates
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Reference
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Thiocarbamate derivatives
, Japan, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of phenyl chlorothioformates as intermediates for drugs and agrochemicals
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
Preparation and purification of phenyl chlorothioformates as intermediates for drugs and agrochemicals
, Japan, , ,

3-tert-butylphenyl chlorothionoformate Raw materials

3-tert-butylphenyl chlorothionoformate Preparation Products

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